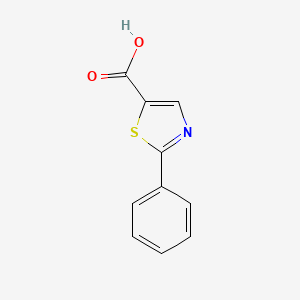

2-Phenylthiazole-5-carboxylic acid

Description

Historical Background and Development

The historical foundation of 2-phenylthiazole-5-carboxylic acid traces back to the pioneering discoveries in thiazole chemistry initiated by Arthur Rudolf Hantzsch and his collaborator J. H. Weber in 1887. These researchers established the fundamental understanding of thiazole ring systems when they published their seminal work titled "Ueber Verbindungen des Thiazoles" on November 18, 1887, effectively signing what can be considered the birth certificate of thiazole chemistry. Their original definition characterized thiazoles as nitrogen and sulfur-containing ring compounds with the formula (CH)ₙNS that related to pyridine in the same manner that thiophene relates to benzene. The development of thiazole chemistry faced significant scientific controversy, particularly the notable dispute between Hantzsch and Tcherniac that persisted for thirty-six years, fundamentally shaping the understanding of thiazole isomerization and structural determination.

The specific development of this compound emerged through systematic structural modifications of the basic thiazole framework. Early synthetic approaches utilized the classical Hantzsch thiazole synthesis, which involved the condensation-cyclization reaction between alpha-bromoacetophenone and thiourea. This foundational methodology provided the essential phenylthiazole-2-amine intermediate, which subsequently underwent further chemical transformations to introduce the carboxylic acid functionality at the 5-position. The evolution of synthetic methodologies has progressed significantly since these early approaches, with modern techniques employing diverse anhydride condensation reactions and sophisticated lithiation strategies for regioselective functionalization.

Contemporary developments in this compound research have been driven by systematic structure-activity relationship studies and advanced synthetic optimization. The compound has gained prominence through extensive medicinal chemistry investigations that have systematically explored the impact of various substituents on biological activity. Recent breakthroughs include the development of highly potent derivatives such as CIB-L43, which represents a 4500-fold increase in inhibitory potency compared to earlier generations of related compounds. These advancements reflect the cumulative knowledge gained from over a century of thiazole chemistry research and demonstrate the continuing evolution of this important chemical scaffold.

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCALUFNLWHYTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143401 | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10058-38-5 | |

| Record name | 2-Phenyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10058-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thioamides under basic conditions. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-phenylthiazole-5-carboxylic acid and its derivatives. A notable study demonstrated that derivatives of this compound exhibit potent inhibitory activity against the transactivation response RNA-binding protein 2 (TRBP), which is linked to various cancers. The lead compound, CIB-L43, showed an effective binding affinity with a half-maximal effective concentration (EC50) of 0.66 nM, indicating its potential as a therapeutic agent for hepatocellular carcinoma (HCC) treatment .

Case Study: CIB-L43

- Target : TRBP-Dicer interaction

- Activity : EC50 = 0.66 nM

- Binding Affinity :

Antibacterial and Antifungal Properties

This compound has also been investigated for its antibacterial and antifungal activities. Research indicates that compounds containing thiazole rings possess significant antimicrobial properties, making them suitable candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic processes.

Data Table: Antimicrobial Activity

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| This compound | Antifungal | 16 µg/mL |

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of ischemic stroke. Studies suggest that this compound can confer protection against neuronal death by preserving mitochondrial function and reducing oxidative stress during reperfusion injury . This property makes it a candidate for further research in neurodegenerative diseases.

Case Study: Neuroprotection in Ischemic Stroke

- Mechanism : Preserves mitochondrial function

- Effects : Reduces oxidative stress

- Outcome : Improved survival rates in animal models

Synthesis and Structural Modifications

The synthesis of this compound derivatives has been optimized to enhance their biological activities. Various synthetic routes have been developed to modify the thiazole ring or carboxylic acid group, leading to compounds with improved potency against cancer cells and pathogens .

Synthesis Overview

| Modification Type | Synthetic Route | Yield (%) |

|---|---|---|

| Methylation | Direct methylation | 85 |

| Halogenation | Electrophilic substitution | 75 |

Mechanism of Action

The mechanism of action of 2-Phenylthiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes. In anticancer research, the compound may inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

2-Phenyloxazole-5-Carboxylic Acid

Structure: Oxazole ring (oxygen at position 1) instead of thiazole (sulfur at position 1). Molecular Formula: C₁₀H₇NO₃; MW: 189.17 . Comparison:

- The substitution of sulfur (thiazole) with oxygen (oxazole) reduces electron density, impacting binding interactions.

- The oxazole derivative CIB-3b , a precursor to CIB-L43, showed weaker TRBP inhibition (EC₅₀ = 12.3 nM vs. 0.66 nM for CIB-L43) .

- Key Insight : Thiazole derivatives exhibit enhanced binding due to sulfur’s polarizability and hydrogen-bonding capacity with TRBP.

4-Methyl-2-Phenylthiazole-5-Carboxylic Acid (CAS 33763-20-1)

Structure: Methyl group at position 4 of the thiazole ring. Molecular Formula: C₁₁H₉NO₂S; MW: 219.26 . Comparison:

4-Phenyl-2-(4-Pyridyl)Thiazole-5-Carboxylic Acid

Structure : Pyridyl substituent at position 2; phenyl at position 4.

Molecular Formula : C₁₅H₁₀N₂O₂S; MW : 282.32 .

Comparison :

- The pyridyl group enhances solubility in polar solvents but may reduce membrane permeability.

- No reported biological activity, but structural diversity highlights the importance of substituent positioning for target specificity.

5-Phenylthiazole-2-Carboxylic Acid (CAS 937369-77-2)

Structure: Carboxylic acid at position 2; phenyl at position 5. Molecular Formula: C₁₀H₇NO₂S; MW: 205.23 . Comparison:

Data Tables

Table 1. Structural and Pharmacological Comparison

| Compound | Molecular Formula | Substituents | EC₅₀/IC₅₀ (nM) | KD (nM) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| 2-Phenylthiazole-5-carboxylic acid (CIB-L43) | C₁₀H₇NO₂S | 2-Ph, 5-COOH | 0.66 | 4.78 | 53.9 |

| 2-Phenyloxazole-5-carboxylic acid (CIB-3b) | C₁₀H₇NO₃ | 2-Ph, 5-COOH (oxazole) | 12.3 | 18.9 | 32.1 |

| 4-Methyl-2-phenylthiazole-5-carboxylic acid | C₁₁H₉NO₂S | 4-Me, 2-Ph, 5-COOH | N/A | N/A | N/A |

Table 2. Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|

| This compound | Not reported | 420.5 | 1.368 | 2.1 |

| 2-Phenyloxazole-5-carboxylic acid | Not reported | 415.2 | 1.402 | 1.8 |

| 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid | N/A | N/A | N/A | 1.5 |

Biological Activity

2-Phenylthiazole-5-carboxylic acid (PTCA), with the chemical formula CHNOS and CAS number 10058-38-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 205.23 g/mol |

| Molecular Formula | CHNOS |

| Boiling Point | Not specified |

| Log P (octanol-water partition coefficient) | 1.63 (iLOGP), 2.47 (XLOGP3) |

| H-bond Acceptors/Donors | 3 / 1 |

| Solubility | High GI absorption |

PTCA exhibits significant biological activity through various mechanisms:

- Antitumor Activity : Recent studies have indicated that PTCA derivatives can inhibit tumor cell proliferation. For instance, a derivative known as CIB-L43 demonstrated a remarkable 4500-fold increase in inhibitory activity against specific cancer cell lines compared to traditional chemotherapeutics .

- Enzyme Inhibition : PTCA has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

Biological Activities

-

Anticancer Properties :

- A study highlighted the synthesis of several PTCA derivatives that showed potent antiproliferative effects against human leukemia cells, with some compounds exhibiting IC values comparable to established drugs like dasatinib .

- Another investigation into PTCA derivatives reported effective inhibition against breast and colon cancer cell lines, indicating its potential as an anticancer agent .

-

Antimicrobial Activity :

- PTCA and its derivatives have shown promise in antimicrobial applications, with certain compounds displaying significant activity against various bacterial strains.

- Anti-inflammatory Effects :

Case Study 1: Antitumor Activity Evaluation

In a systematic study, researchers synthesized a series of PTCA derivatives and evaluated their antitumor activities. Among them, compound 6d exhibited high antiproliferative potency against K563 leukemia cells, while showing reduced efficacy against solid tumors like MDA-MB 231 and HT-29 .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the PTCA scaffold significantly impacted its biological activity. The study revealed that specific substitutions could enhance the compound's potency against cancer cells while reducing toxicity profiles .

Q & A

Q. What experimental strategies are effective for synthesizing 2-phenylthiazole-5-carboxylic acid derivatives?

A catalyst-free, aqueous ethanol-mediated approach can efficiently synthesize thiazole-carboxylic acid derivatives. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis yields carboxylic acid derivatives. Reaction optimization should focus on solvent choice (e.g., ethanol for eco-friendly synthesis), temperature control (e.g., reflux conditions), and stoichiometric ratios to minimize side products . Multi-step protocols, such as coupling aryl thiazoles with triazole-acetamide intermediates, can also be employed using DMF or DCM as solvents and copper catalysts for click chemistry .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Combined spectroscopic analysis is critical:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and thiazole ring protons (δ 6.5–7.0 ppm). Carboxylic acid protons may appear as broad signals near δ 12–13 ppm .

- HRMS : Confirm molecular ions ([M+H]+) with mass accuracy <5 ppm. For example, a derivative with molecular formula C15H10N2O2S should yield a molecular ion at m/z 283.0645 .

- IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving the structure of thiazole-carboxylic acid complexes?

X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) enables high-resolution structure determination. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.

- Twinning correction for crystals with non-merohedral twinning.

- Validation using R-factor metrics (<5% for high-quality data) .

Advanced Research Questions

Q. How can reaction byproducts be systematically analyzed and minimized in thiazole-carboxylic acid synthesis?

- Chromatographic separation : Use preparative HPLC or column chromatography to isolate byproducts (e.g., unreacted intermediates or regioisomers).

- Mechanistic studies : Employ DFT calculations to model reaction pathways and identify high-energy transition states that favor undesired products .

- In-situ monitoring : Real-time techniques like FT-IR or Raman spectroscopy can detect intermediate species and guide reaction optimization .

Q. How do substituents on the phenyl ring influence the biological or physicochemical properties of this compound derivatives?

- Electron-withdrawing groups (e.g., -NO2, -Br): Increase acidity of the carboxylic acid (lower pKa) and enhance hydrogen-bonding interactions, potentially improving receptor binding.

- Electron-donating groups (e.g., -OCH3, -CH3): Modulate solubility and lipophilicity, affecting membrane permeability. Quantitative structure-activity relationship (QSAR) models can correlate substituent effects with activity data .

- Case study : Derivatives with 4-fluorophenyl substituents exhibit enhanced stability against metabolic degradation compared to unsubstituted analogs .

Q. How should contradictions in published data on thiazole-carboxylic acid reactivity be addressed?

- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading). For example, discrepancies in reaction yields may arise from trace moisture or oxygen sensitivity .

- Advanced characterization : Use XPS or solid-state NMR to probe surface interactions in heterogeneous catalysis.

- Meta-analysis : Compare datasets across studies to identify trends (e.g., substituent effects on reaction rates) and outliers caused by methodological differences .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.